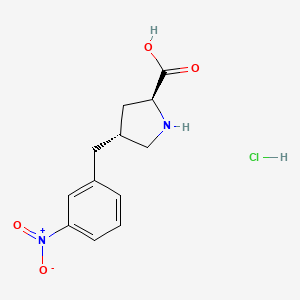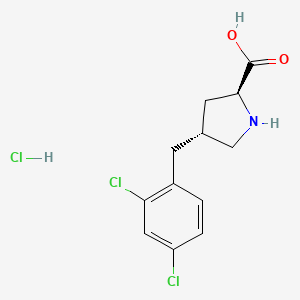
6-アミノニコチンヒドラジド
概要
説明
6-Aminonicotinohydrazide is a useful research compound. Its molecular formula is C6H8N4O and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Aminonicotinohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminonicotinohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生化学
6-アミノニコチンヒドラジド: は、プロテオミクス研究における生化学において使用されます。その分子構造により、さまざまなタンパク質との相互作用が可能になり、タンパク質の機能と相互作用の研究に役立ちます。 これは、細胞プロセスを理解し、潜在的な治療標的を特定するための生化学的ツールとして機能します .
薬理学
薬理学では、6-アミノニコチンヒドラジド誘導体は、潜在的な認知機能の向上効果について調査されています。それらは、脳における記憶、酸化ストレス、コリン作動系活性への影響について調べられています。 この研究は、神経疾患の新しい治療法を開発するために不可欠です .
材料科学
この化合物は、材料科学においても重要です。 これは、電子工学、フォトニクス、およびさまざまな産業プロセスで使用されるより複雑な化合物の前駆体としての潜在的な用途を持つ新素材の開発に貢献しています .
環境科学
6-アミノニコチンヒドラジド: とその誘導体は、環境修復で使用される化合物の合成に貢献することで、環境科学において役割を果たす可能性があります。 それらは、汚染制御と持続可能な環境管理のための新しい方法の開発に役立つ可能性があります .
分析化学
分析化学では、6-アミノニコチンヒドラジドは、分析試薬を開発するための候補です。 その特性は、さまざまな分析対象物を検出するための感度と特異性の高いアッセイを作成するために利用でき、これはさまざまな業界の品質管理に不可欠です .
有機合成
この化合物は、複素環式化合物の合成における前駆体です。 これは、ヒドラゾンおよびその他の窒素含有複素環を作成するために使用され、医薬品および農薬の合成において重要です .
作用機序
Target of Action
The primary targets of 6-Aminonicotinohydrazide are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its status as a biochemical used in proteomics research , it may be involved in various biochemical reactions.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6-Aminonicotinohydrazide have not been extensively studied. These properties are crucial in determining the bioavailability of a compound. They are influenced by factors such as the physicochemical properties of the drug, human behavior (e.g., food and drug intake), and genetics .
Result of Action
As a biochemical used in proteomics research
Action Environment
The action, efficacy, and stability of 6-Aminonicotinohydrazide can be influenced by various environmental factors. For instance, it is stable at room temperature, but it may decompose under high temperatures, exposure to fire sources, and light . It is soluble in water and alcohol, but has poor solubility in chloroform and acetic acid . Safety measures should be taken to avoid contact with fire sources and oxidizing agents, inhalation of dust or solution, skin contact, and ingestion .
Safety and Hazards
生化学分析
Biochemical Properties
6-Aminonicotinohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, influencing their activity and stability . The compound’s hydrazide group allows it to form stable complexes with metal ions, which can modulate enzyme activity and protein function . Additionally, 6-Aminonicotinohydrazide can act as a ligand, binding to specific proteins and altering their conformation and activity .
Cellular Effects
6-Aminonicotinohydrazide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation . Furthermore, 6-Aminonicotinohydrazide can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of 6-Aminonicotinohydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific enzymes, inhibiting their activity by forming stable complexes with their active sites . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, 6-Aminonicotinohydrazide can activate certain enzymes by stabilizing their active conformations . The compound also influences gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Aminonicotinohydrazide can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to 6-Aminonicotinohydrazide has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of 6-Aminonicotinohydrazide vary with different dosages in animal models . At low doses, the compound can have beneficial effects on cellular function and metabolism . At high doses, 6-Aminonicotinohydrazide can cause toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels . These dosage effects are crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
6-Aminonicotinohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, 6-Aminonicotinohydrazide can influence the expression of genes involved in metabolic pathways, further affecting cellular metabolism . Understanding these metabolic interactions is essential for elucidating the compound’s biochemical role and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 6-Aminonicotinohydrazide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within cells . Additionally, 6-Aminonicotinohydrazide can bind to specific proteins, influencing its localization and accumulation in different cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s cellular effects and therapeutic potential .
Subcellular Localization
6-Aminonicotinohydrazide exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization of 6-Aminonicotinohydrazide is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
6-aminopyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTYGKWOSMNYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376902 | |
| Record name | 6-aminonicotinohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42596-56-5 | |
| Record name | 6-aminonicotinohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















